molecular formula C26H33N3O3 B2617428 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018128-58-9

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2617428
CAS No.: 1018128-58-9
M. Wt: 435.568
InChI Key: RQMJSPNIEJPIDC-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidin-2-one core with a benzimidazole moiety and a dimethylphenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the dimethylphenoxy group, and the attachment of the pyrrolidin-2-one core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of cellular processes and signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique properties and activities not found in other compounds

Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-17-10-11-21(12-18(17)2)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJSPNIEJPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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